8-Phenyloctyl isothiocyanate

Description

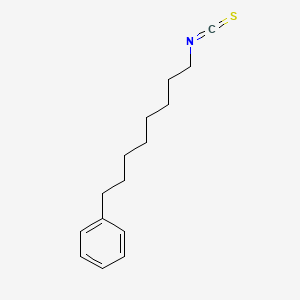

Structure

3D Structure

Properties

CAS No. |

157469-20-0 |

|---|---|

Molecular Formula |

C15H21NS |

Molecular Weight |

247.4 g/mol |

IUPAC Name |

8-isothiocyanatooctylbenzene |

InChI |

InChI=1S/C15H21NS/c17-14-16-13-9-4-2-1-3-6-10-15-11-7-5-8-12-15/h5,7-8,11-12H,1-4,6,9-10,13H2 |

InChI Key |

ASHKCODNQLPFEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCN=C=S |

Origin of Product |

United States |

Advanced Analytical Methodologies for 8 Phenyloctyl Isothiocyanate

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a cornerstone for the analysis of isothiocyanates (ITCs) due to its ability to separate compounds at ambient temperatures, thus avoiding the thermal degradation that can occur with other methods. mdpi.commostwiedzy.pl

Reversed-Phase HPLC Applications

Reversed-phase HPLC (RP-HPLC) is a widely utilized technique for the separation of ITCs, including those with structures similar to 8-phenyloctyl isothiocyanate. In RP-HPLC, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. This setup allows for the effective separation of ITCs based on their hydrophobicity.

The lipophilicity of an isothiocyanate, often expressed as its partition coefficient (log P), is a key factor in its retention on a reversed-phase column. researchgate.net A study investigating the structure-activity relationships of various isothiocyanates determined their capacity factor (k') values using an RP-HPLC system. researchgate.net These k' values are directly related to the retention time and provide a measure of the compound's interaction with the stationary phase. While specific data for this compound was part of a broader study, the methodology highlights the applicability of RP-HPLC in characterizing its chromatographic behavior. researchgate.net

Derivatization is often employed to enhance the detection of ITCs by HPLC. A common method involves reaction with N-acetyl-L-cysteine (NAC) to form dithiocarbamates, which are more stable and can be readily analyzed. mostwiedzy.plresearchgate.net This pre-column derivatization allows for improved chromatographic separation and quantification. mostwiedzy.pl

HPLC Coupled with Diode Array Detection (DAD)

Pairing HPLC with a Diode Array Detector (DAD) offers a significant advantage for the analysis of this compound. HPLC-DAD allows for the simultaneous acquisition of absorbance spectra over a wide range of wavelengths for each point in the chromatogram. This provides not only quantitative data but also qualitative information, aiding in peak identification and purity assessment. nih.govmdpi.com

A validated HPLC-DAD method was developed for the quantification of erucin (B1671059) and phenethyl isothiocyanate, demonstrating the utility of this technique for analyzing specific ITCs. nih.gov The method involved optimizing chromatographic conditions to achieve good separation and sensitivity. nih.gov Similar principles can be applied to develop a robust HPLC-DAD method for this compound.

Furthermore, HPLC-DAD has been used in conjunction with mass spectrometry (MS) for the simultaneous determination of various ITCs after derivatization with NAC. mostwiedzy.pl This powerful combination provides comprehensive structural information and highly sensitive quantification.

Gas Chromatography (GC) Approaches

Gas chromatography is another powerful technique for the analysis of volatile compounds like isothiocyanates. mostwiedzy.pl

GC with Flame Ionization Detection (FID)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for the quantitative analysis of many ITCs. mdpi.com It is a robust and reliable technique that provides excellent sensitivity for organic compounds. The official method for determining allyl isothiocyanate in certain food products utilizes GC-FID. nih.govresearchgate.net

In a typical GC-FID analysis of ITCs, a specific temperature program is used for the oven to ensure proper separation of the compounds on the column. For instance, a method for analyzing ITCs in mustard used a Varian CP-3800 gas chromatograph with a VF-5ms column and a temperature program that ramped from 50°C to 300°C. While this specific method was for other ITCs, the general parameters can be adapted for this compound.

Table 1: Example GC-FID Operating Conditions for Isothiocyanate Analysis

| Parameter | Value |

| Column | Varian VF-5ms (30 m x 0.25 mm x 0.25 µm) |

| Oven Program | 50°C (5 min), then to 110°C at 5°C/min, then to 300°C at 20°C/min (hold 3.5 min) |

| Injector Temperature | 250°C |

| Detector Temperature | 255°C (Ion Source), 270°C (Transfer Line) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Source: Marton, M., et al. (2012) |

GC-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

The coupling of gas chromatography with mass spectrometry (GC-MS) provides an unparalleled tool for both the identification and quantification of volatile compounds. GC-MS combines the separation power of GC with the highly specific detection and structural elucidation capabilities of MS.

GC-MS analysis is instrumental in identifying unknown ITCs in complex mixtures by comparing their mass spectra to libraries of known compounds. For quantitative analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte. This significantly enhances sensitivity and selectivity. For example, in the analysis of various ITCs, specific m/z fragments were monitored for each compound to ensure accurate quantification. A similar approach can be established for this compound by identifying its unique mass spectral fragments.

Table 2: Example Monitored Ions in GC-MS Analysis of Isothiocyanates

| Compound | Monitored Ion (m/z) |

| Allyl isothiocyanate (AITC) | 99 |

| Benzyl (B1604629) isothiocyanate (BITC) | 149 |

| Phenethyl isothiocyanate (PEITC) | 163 |

| Source: Marton, M., et al. (2012) |

Considerations for Thermal Stability in GC Analysis

A critical factor in the GC analysis of isothiocyanates is their thermal stability. mdpi.com Some ITCs are known to be thermolabile and can degrade at the high temperatures of the GC injector port or column. mdpi.comwur.nlacs.org This degradation can lead to the formation of other compounds, resulting in inaccurate quantification. researchgate.net For example, the thermal degradation of sulforaphane (B1684495) has been observed under certain GC conditions. mdpi.com

However, some studies suggest that many alkyl isothiocyanates are relatively stable under typical GC conditions, surviving high injector and column temperatures. nih.gov Research on the thermal behavior of sulforaphane and erucin indicated that the isothiocyanate functional group itself can be stable even at temperatures up to 280°C. nih.gov The thermal stability of this compound would need to be specifically evaluated to ensure the reliability of GC-based quantification. If thermal degradation is a concern, derivatization prior to GC analysis or the use of lower temperature injection techniques could be explored.

Mass Spectrometry (MS) Based Methods

Mass spectrometry has become an indispensable tool for the structural elucidation and quantification of ITCs due to its high sensitivity and specificity. When coupled with chromatographic separation, it provides a powerful platform for analyzing individual ITCs in a mixture.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of ITCs. mdpi.com However, the inherent volatility of some ITCs and their poor ionization efficiency in common MS sources present analytical hurdles. nih.govacs.org To overcome these challenges, methods often employ a derivatization step to enhance the ionization and stability of the analytes. acs.org

A widely adopted strategy involves the derivatization of ITCs with thiol-containing reagents, such as N-acetyl-L-cysteine (NAC). nih.govacs.org This reaction, based on the mercapturic acid pathway of ITC metabolism in humans, forms a dithiocarbamate (B8719985) conjugate that is less volatile and ionizes more readily, typically via electrospray ionization (ESI). mostwiedzy.pl The derivatization allows for the sensitive quantification of various ITCs while keeping their characteristic R-groups intact for structural identification. nih.gov

Researchers have developed and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for the simultaneous analysis of multiple ITCs and their glucosinolate precursors. nih.govbohrium.com These methods are characterized by their selectivity, precision, and accuracy, meeting the rigorous requirements of international validation guidelines. bohrium.com The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for the simultaneous detection of ITCs (often in positive ion mode) and glucosinolates (in negative ion mode) within a single chromatographic run. bohrium.com

Validation studies for HPLC-DAD-MS methods following NAC derivatization have demonstrated excellent performance across a range of ITCs. The limits of detection (LOD) and quantification (LOQ) are typically in the low nanomolar range, confirming the high sensitivity of the approach.

Table 1: Performance Characteristics of an HPLC-DAD-MS Method for Isothiocyanate Quantification Following NAC Derivatization Data adapted from studies on various common isothiocyanates to illustrate typical method performance. mostwiedzy.pl

| Analyte | Limit of Detection (LOD) (nmol/mL) | Limit of Quantification (LOQ) (nmol/mL) | Recovery Range (%) | Linearity (R²) |

|---|---|---|---|---|

| Methyl isothiocyanate (MITC) | 4.93 | 14.79 | 83.3 - 103.7 | ≥ 0.991 |

| Allyl isothiocyanate (AITC) | 2.13 | 6.39 | 83.3 - 103.7 | ≥ 0.991 |

| Phenylethyl isothiocyanate (PEITC) | 1.81 | 5.43 | 83.3 - 103.7 | ≥ 0.991 |

| Sulforaphane (SFN) | 1.72 | 5.16 | 83.3 - 103.7 | ≥ 0.991 |

Desorption Chemical Ionization (DCI) is a soft ionization mass spectrometry technique particularly suited for the analysis of thermally labile and low-volatility compounds that are difficult to analyze with conventional methods like electron ionization (EI). In DCI, the sample is placed on a probe which is rapidly heated near the ion source, causing desorption of the analyte molecules into the gas phase. These molecules are then ionized by chemical ionization (CI), which involves ion-molecule reactions with a reagent gas (e.g., methane, isobutane, or ammonia). This process typically produces protonated molecules [M+H]⁺ or other adduct ions with minimal fragmentation, providing clear molecular weight information.

While specific applications of DCI for this compound are not extensively documented in recent literature, the principles of the technique make it a viable candidate for its analysis. The thermal instability of certain isothiocyanates in hotter GC injection ports is a known analytical issue. acs.org DCI-MS could potentially circumvent this by providing a more controlled and rapid desorption process, thus minimizing thermal degradation before ionization. This would be advantageous for direct analysis from extracts without the need for derivatization, offering a complementary approach to LC-MS methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isothiocyanate Detection

Capillary Electrophoresis (CE) for Isothiocyanate Analysis

Capillary electrophoresis (CE) represents another powerful separation technique for the analysis of isothiocyanates and their parent glucosinolates. acs.orgnih.gov CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.net

One prominent CE-based approach is Micellar Electrokinetic Capillary Chromatography (MECC). In this method, surfactants are added to the buffer above their critical micelle concentration. These micelles act as a pseudostationary phase, allowing for the separation of neutral analytes like isothiocyanates alongside charged species. acs.orgnih.gov

For sensitive detection, especially for ITCs that lack strong UV chromophores, derivatization is often employed. mdpi.comacs.org A common strategy involves converting the isothiocyanates into amines, which are then labeled with a fluorescent tag such as dansyl chloride (Dns-Cl) or fluorescein (B123965) isothiocyanate (FITC). acs.orgnih.gov This allows for highly sensitive detection using laser-induced fluorescence (LIF). acs.org CE methods have been developed for the rapid profiling of these derivatives, with some analyses being completed in under a minute using short-capillary or microchip formats. nih.gov

More recent developments have focused on creating myrosinase-compatible CE methods that allow for the simultaneous quantification of glucosinolates and the ITCs formed upon enzymatic hydrolysis. researchgate.net One such method uses in-vial derivatization of the resulting ITC with mercaptoacetic acid, with subsequent separation and quantification by CE-MEKC in as little as 2.5 minutes. researchgate.net

Molecular Mechanisms and Biochemical Interactions of 8 Phenyloctyl Isothiocyanate

Modulation of Carcinogen-Metabolizing Enzymes

Isothiocyanates (ITCs), including 8-phenyloctyl isothiocyanate, are recognized for their capacity to modulate enzymes involved in the metabolism of carcinogens. This modulation occurs through two primary mechanisms: the inhibition of Phase I enzymes that can activate pro-carcinogens and the induction of Phase II enzymes that detoxify harmful substances. nih.govnih.gov

Inhibition of Cytochrome P450 Isozymes (e.g., CYP1A1, CYP1A2, CYP2B1, CYP2E1)

Arylalkyl isothiocyanates are known inhibitors of various cytochrome P450 (P450) isozymes, which are critical in the metabolic activation of carcinogens like the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). aacrjournals.orgaacrjournals.org The inhibitory potential of these compounds is influenced by their structural characteristics, particularly the length of the alkyl chain. nih.gov

Research on the structure-activity relationships of ITCs has demonstrated that increasing the alkyl chain length in arylalkyl isothiocyanates enhances their inhibitory activity against lung tumorigenesis induced by NNK. nih.gov A study comparing a series of arylalkyl isothiocyanates found that this compound was a more potent inhibitor of NNK-induced lung tumorigenesis in A/J mice than 6-phenylhexyl isothiocyanate at a dose of 0.2 µmol. aacrjournals.orgresearchgate.net This suggests a stronger interaction with and inhibition of the P450 enzymes responsible for NNK activation. aacrjournals.orgoup.com

Specifically, P450 isozymes like CYP1A1, CYP1A2, and CYP2B1 are involved in the metabolic activation of such carcinogens. oup.com The inhibitory activity of arylalkyl isothiocyanates against the activity of these enzymes is a key mechanism of their chemopreventive effects. oup.com Studies on rat liver microsomes showed that arylalkyl isothiocyanates with longer alkyl chains (up to C8) had increased inhibitory potency against pentoxyresorufin-O-dealkylase (PROD) activity, an indicator of CYP2B1 activity. oup.com However, this potency began to decline with even longer chains (C10), indicating an optimal chain length for enzyme inhibition. oup.com The potent inhibition of P450 2B1 is considered an important mechanism for the chemopreventive activity of these isothiocyanates. oup.com While phenethyl isothiocyanate (PEITC), a well-studied related compound, has been shown to inhibit multiple human CYPs including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP2E1, direct inhibitory data for this compound on each specific isozyme is less detailed. nih.gov

Table 1: Inhibitory Effects of Arylalkyl Isothiocyanates on NNK-Induced Lung Tumorigenesis

| Compound | Dose (µmol) | Tumor Multiplicity (% of Control) | Inhibition (%) |

|---|---|---|---|

| Control (NNK alone) | - | 11.1 ± 0.6 | - |

| 6-Phenylhexyl ITC | 0.2 | 2.9 ± 0.4 | 74 |

| 8-Phenyloctyl ITC | 0.2 | 1.8 ± 0.3 | 84 |

| 10-Phenyldecyl ITC | 0.2 | 1.9 ± 0.4 | 83 |

Data adapted from Jiao D, et al. Cancer Research, 1994. aacrjournals.orgaacrjournals.org

Induction of Phase II Detoxification Enzymes (e.g., NAD(P)H:quinone oxidoreductase, Glutathione (B108866) S-transferase)

A significant mechanism of action for isothiocyanates is the induction of Phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase (NQO1) and Glutathione S-transferase (GST). nih.govnih.gov These enzymes play a crucial role in protecting cells by promoting the detoxification and elimination of carcinogens. nih.gov The induction of these enzymes increases the body's resistance to chemical carcinogenesis. nih.gov

Effects on Cellular Processes

While direct research on this compound's effects on specific cellular processes is not extensively documented in the available literature, studies on structurally similar arylalkyl isothiocyanates, such as phenylhexyl isothiocyanate (PHI) and phenethyl isothiocyanate (PEITC), provide significant insights into the likely mechanisms. These compounds are known to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. nih.govnih.gov

Cell Cycle Arrest Induction

Isothiocyanates can halt the uncontrolled division of cancer cells by inducing cell cycle arrest. nih.gov For instance, phenylhexyl isothiocyanate (PHI) has been shown to cause cell cycle arrest at the G0/G1 phase in a dose- and time-dependent manner in human myeloid leukemia cells. nih.gov This arrest is associated with changes in the expression of key regulatory proteins. PHI treatment leads to an increase in the expression of p53 and the cyclin-dependent kinase inhibitor p21. nih.gov

In other cancer cell models, the related compound PEITC has been observed to induce G2/M phase arrest. nih.gov This is achieved by inhibiting proteins like Cdc25C, Cdc2, and cyclin B1, and increasing the expression of p21 and Bax. nih.gov The ability to halt the cell cycle prevents cancer cells from progressing through the division process, thereby inhibiting tumor growth. nih.gov

Table 2: Effect of Phenylhexyl Isothiocyanate (PHI) on Cell Cycle Regulatory Proteins in Kasumi-1 Cells

| Protein | Effect of PHI Treatment | Associated Cell Cycle Phase |

|---|---|---|

| p53 | Increased expression | G0/G1 Arrest |

| p21 | Increased expression | G0/G1 Arrest |

Data based on findings for Phenylhexyl Isothiocyanate (PHI). nih.gov

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Dysregulation)

Isothiocyanates are potent inducers of apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism for eliminating malignant cells. The process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

Studies on PHI demonstrate its ability to induce apoptosis by increasing the expression of caspases 3, 8, and 9, as well as the death receptor Fas. nih.gov Caspase-8 is an initiator caspase in the extrinsic pathway, while caspase-9 initiates the mitochondrial pathway. Both pathways converge on the executioner caspase-3, which carries out the final steps of cell death. frontiersin.org

Mitochondrial dysregulation is a key feature of the intrinsic pathway. PEITC has been shown to diminish the mitochondrial transmembrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event triggers the activation of caspase-9 and subsequently caspase-3. frontiersin.org Furthermore, ITCs can modulate the balance of pro-apoptotic and anti-apoptotic proteins. PEITC treatment reduces the levels of anti-apoptotic proteins like Bcl-2 and increases the expression of pro-apoptotic proteins like Bax. nih.govnih.gov

Table 3: Key Proteins Involved in Apoptosis Induced by Arylalkyl Isothiocyanates

| Protein | Role in Apoptosis | Effect of ITC Treatment |

|---|---|---|

| Caspase-3 | Executioner Caspase | Activation/Increased Expression |

| Caspase-8 | Initiator Caspase (Extrinsic) | Activation/Increased Expression |

| Caspase-9 | Initiator Caspase (Intrinsic) | Activation/Increased Expression |

| Fas | Death Receptor | Increased Expression |

| Bcl-2 | Anti-apoptotic | Decreased Expression |

| Bax | Pro-apoptotic | Increased Expression |

Data based on findings for Phenylhexyl Isothiocyanate (PHI) and Phenethyl Isothiocyanate (PEITC). nih.govnih.gov

Inhibition of Cell Proliferation

The culmination of inducing cell cycle arrest and apoptosis is the inhibition of cancer cell proliferation. nih.gov Arylalkyl isothiocyanates have demonstrated significant anti-proliferative activities against various cancer cell lines. nih.gov For example, PHI effectively inhibits the growth of multiple hematological tumor cell lines. nih.gov Similarly, PEITC inhibits the proliferation of pancreatic and cervical cancer cells in a dose-dependent manner. frontiersin.orgnih.gov

The anti-proliferative effect is also observed in vivo. In mouse xenograft models, oral administration of PHI and PEITC has been shown to significantly reduce tumor growth. nih.govnih.gov This inhibition of proliferation is a direct consequence of the molecular events detailed above, including the disruption of the cell cycle and the activation of apoptotic cell death pathways, making these compounds subjects of interest in cancer research. nih.govsmolecule.com

Antioxidant Activity and Reactive Oxygen Species (ROS) Generation

Isothiocyanates (ITCs), including this compound, exhibit a complex relationship with oxidative stress, acting as both antioxidants and, under certain conditions, pro-oxidants. This dual activity is central to their biological effects.

The antioxidant properties of ITCs are often indirect. Rather than acting as direct radical trapping agents at ambient temperatures, they are considered preventive antioxidants. researchgate.net Their primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. dss.go.thnih.gov Activation of Nrf2 leads to the increased expression of a suite of antioxidant and detoxification enzymes. dss.go.thnih.gov

Paradoxically, the pro-oxidant activity of ITCs, leading to the generation of reactive oxygen species (ROS), is also a crucial aspect of their mechanism of action, particularly in the context of their anti-cancer effects. dss.go.th Increased intracellular ROS levels can disrupt the cellular redox balance, leading to oxidative stress, which can in turn trigger apoptotic pathways in cancer cells. iarc.frresearchgate.net For instance, phenethyl isothiocyanate (PEITC), a structurally related ITC, has been shown to increase intracellular ROS production in a dose-dependent manner in cervical cancer cells. iarc.fr This elevation of ROS can lead to DNA damage and apoptosis. libretexts.org The generation of ROS by ITCs can be linked to their reaction with intracellular thiols, such as glutathione, leading to its depletion and a subsequent increase in oxidative stress. nih.govtandfonline.com

Anti-inflammatory Signaling Modulation

Isothiocyanates, including this compound, are recognized for their ability to modulate inflammatory signaling pathways. Chronic inflammation is a key driver of many chronic diseases, and the anti-inflammatory effects of ITCs contribute significantly to their health-promoting properties.

A primary mechanism by which ITCs exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. dss.go.th Synthetic ITCs have been shown to suppress NF-κB-mediated pro-inflammatory gene transcription. For example, PEITC has been demonstrated to attenuate the NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators. This is achieved, in part, by suppressing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, which in turn prevents the nuclear translocation of the active p65 subunit of NF-κB.

Furthermore, ITCs can modulate the Toll-like receptor (TLR) signaling pathway, which plays a critical role in the innate immune response. PEITC has been found to suppress the TRIF-dependent signaling pathway of TLRs, which is involved in the induction of inflammatory responses to pathogens. This includes the suppression of interferon regulatory factor 3 (IRF3) activation and the expression of pro-inflammatory chemokines like IP-10.

Anti-angiogenic and Anti-metastatic Potentials

The ability of this compound and other ITCs to inhibit the processes of angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells) is a significant aspect of their anti-cancer activity.

Anti-angiogenic Potential:

Angiogenesis is essential for tumor growth and survival, supplying tumors with necessary nutrients and oxygen. Isothiocyanates can interfere with this process through various mechanisms. PEITC has been shown to exert anti-angiogenic effects, potentially by modulating hypoxia-inducible factors and NF-κB. These factors are critical for the expression of pro-angiogenic molecules like vascular endothelial growth factor (VEGF). By inhibiting these pathways, ITCs can reduce the production of VEGF, thereby hindering the formation of new blood vessels that feed tumors.

Anti-metastatic Potential:

Metastasis is a complex process involving cell invasion, migration, and adhesion. Isothiocyanates have been shown to inhibit these key steps. For instance, PEITC has been found to inhibit the invasion and migration of non-small cell lung cancer cells. One of the underlying mechanisms is the modulation of m6A RNA methylation, where PEITC can inhibit the m6A demethylase FTO, leading to altered gene expression related to metastasis. Furthermore, the combination of PEITC with other therapeutic agents has been shown to impair the ability of hepatocellular carcinoma cells to migrate, invade, and adhere, which are fundamental for metastatic spread.

Interactions with Intracellular Thiols (e.g., Glutathione)

The high reactivity of the isothiocyanate group (-N=C=S) makes it prone to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins and in the tripeptide glutathione (GSH). This interaction is a pivotal event in the metabolism and biological activity of this compound.

Upon entering a cell, ITCs can readily conjugate with glutathione, a reaction that can be catalyzed by glutathione S-transferases (GSTs). This conjugation leads to a decrease in the intracellular concentration of GSH. The depletion of GSH can disrupt the cellular redox balance and increase susceptibility to oxidative stress. The resulting glutathione S-conjugate is the initial step in the mercapturic acid pathway, which is the primary route for the detoxification and excretion of ITCs.

Pseudo First-Order Rate Constants for Reaction with Glutathione

Research has shown that both high lipophilicity (indicated by the partition coefficient, log P) and low reactivity (a lower kobs value) of isothiocyanates are important for their inhibitory activity against lung tumorigenesis. researchgate.net This suggests that a slower, more sustained interaction with cellular targets, rather than a rapid depletion of glutathione, may be more effective in some chemopreventive contexts.

Table 1: Relationship between Physicochemical Properties and Inhibitory Potency of Isothiocyanates

| Isothiocyanate Structure | Inhibitory Potency | Correlation with log P | Correlation with kobs (reaction with Glutathione) |

| Phenylalkyl Isothiocyanates | Varies with alkyl chain length | Positive | Inverse |

| Alkyl Isothiocyanates | Varies with alkyl chain length | Positive | Inverse |

This table illustrates the general trend observed in studies, where higher lipophilicity and lower reactivity towards glutathione are associated with greater inhibitory potency in certain cancer models. researchgate.net

Relevance to the Mercapturic Acid Pathway

The conjugation of this compound with glutathione is the first and rate-limiting step in its metabolism via the mercapturic acid pathway. This pathway is a major route for the biotransformation and subsequent elimination of a wide range of electrophilic compounds.

Following the initial formation of the glutathione S-conjugate, the pathway proceeds through a series of enzymatic steps. The γ-glutamyl and glycyl residues are sequentially cleaved by γ-glutamyltransferases and dipeptidases, respectively, to yield the cysteine S-conjugate. Finally, the cysteine conjugate is N-acetylated by cysteine S-conjugate N-acetyltransferase to form the corresponding mercapturic acid (N-acetyl-L-cysteine S-conjugate), which is a water-soluble compound that can be readily excreted in the urine.

The efficiency of this pathway can influence the bioavailability and biological activity of this compound. The metabolites of this pathway are not always inactive; for example, the cysteine conjugate of PEITC has been shown to possess potent antileukemic activity.

Modulation of Key Regulatory Pathways (e.g., Nrf2, NF-κB, Akt, MAPK)

The diverse biological effects of this compound are mediated through its ability to modulate multiple key intracellular signaling pathways that regulate cellular processes such as antioxidant defense, inflammation, cell survival, and proliferation.

Nrf2 Pathway: As previously mentioned, isothiocyanates are potent activators of the Nrf2-antioxidant response element (ARE) signaling pathway. nih.gov This pathway is a primary defense mechanism against oxidative and electrophilic stress. By reacting with critical cysteine residues on Keap1, the negative regulator of Nrf2, ITCs promote the translocation of Nrf2 to the nucleus, where it binds to the ARE and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes.

NF-κB Pathway: In contrast to its activation of Nrf2, this compound and other ITCs are generally inhibitors of the pro-inflammatory NF-κB pathway. This inhibition helps to downregulate the expression of inflammatory cytokines, chemokines, and other mediators of inflammation, contributing to the anti-inflammatory properties of these compounds.

Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Isothiocyanates like PEITC have been shown to inhibit the PI3K/Akt pathway, which can lead to the induction of apoptosis and the inhibition of tumor growth.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a complex signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes three main subfamilies: ERK, JNK, and p38. Isothiocyanates can modulate MAPK signaling, although the specific effects can be context-dependent. For instance, PEITC has been shown to activate MAPK signaling pathways in some cancer cells, which can contribute to its pro-apoptotic effects. libretexts.org The modulation of these pathways can be influenced by the generation of ROS.

Table 2: Summary of Key Regulatory Pathways Modulated by Isothiocyanates

| Pathway | General Effect of Isothiocyanates | Key Downstream Consequences |

| Nrf2 | Activation | Increased antioxidant and detoxification enzyme expression |

| NF-κB | Inhibition | Decreased expression of pro-inflammatory mediators |

| Akt | Inhibition | Promotion of apoptosis, inhibition of cell survival and proliferation |

| MAPK | Modulation (Activation/Inhibition) | Regulation of apoptosis, proliferation, and stress responses |

Structure Activity Relationship Sar Studies of 8 Phenyloctyl Isothiocyanate

Impact of Alkyl Chain Length on Biological Potency

The length of the alkyl chain connecting the phenyl group and the isothiocyanate moiety is a critical determinant of biological potency in the arylalkyl isothiocyanate series. Research demonstrates a clear trend where increasing the chain length enhances inhibitory activity, up to an optimal point.

In studies inhibiting lung tumorigenesis, a general trend of increasing inhibition was observed with increasing alkyl chain length. nih.gov For instance, phenethyl isothiocyanate (PEITC), with a two-carbon chain, reduced tumor multiplicity by 64%. nih.gov Extending the chain to three (3-phenylpropyl isothiocyanate, PPITC) and four carbons (4-phenylbutyl isothiocyanate, PBITC) dramatically increased this inhibition to 96%. nih.gov

This trend continues with longer chains. In a comparative study using A/J mice, 8-phenyloctyl isothiocyanate and 10-phenyldecyl isothiocyanate were found to be more potent inhibitors of lung adenoma formation than 6-phenylhexyl isothiocyanate (PHITC) at a dose of 0.2 µmol. researchgate.netaacrjournals.org However, this enhanced potency was less apparent at lower doses. researchgate.netaacrjournals.org While the inhibitory potency of arylalkyl isothiocyanates generally increases with the alkyl chain up to six methylene (B1212753) groups, it has been observed to decline at chain lengths longer than C8 to C10 in some models. nih.govoup.comnih.gov For example, in the inhibition of cytochrome P450 isozymes, potency increased up to the C6 chain (PHITC) and then decreased with C8 (POITC) and C10 (PDITC) chains. oup.comnih.gov

Table 1: Effect of Arylalkyl Isothiocyanate Chain Length on Inhibition of NNK-Induced Lung Tumorigenesis

| Compound | Alkyl Chain Length (CH₂)n | Tumor Multiplicity Reduction (%) | Reference |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | 2 | 64% | nih.gov |

| 3-Phenylpropyl isothiocyanate (PPITC) | 3 | 96% | nih.gov |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | 96% | nih.gov |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | Potent Inhibitor | researchgate.netaacrjournals.orgnih.gov |

| This compound (POITC) | 8 | More potent than PHITC | researchgate.netaacrjournals.org |

| 10-Phenyldecyl isothiocyanate (PDITC) | 10 | More potent than PHITC | researchgate.netaacrjournals.org |

Significance of Phenyl Substitution in Arylalkyl Isothiocyanates

While the arylalkyl isothiocyanates are a well-studied class of inhibitors, the phenyl ring is not an absolute requirement for biological activity. researchgate.netaacrjournals.org Studies have shown that long-chain alkyl isothiocyanates, which lack the phenyl moiety, can also exhibit strong inhibitory effects against lung tumorigenesis. researchgate.netaacrjournals.orgnih.gov For example, 1-dodecyl isothiocyanate was identified as a highly potent inhibitor. researchgate.netaacrjournals.org

However, the presence and substitution of the phenyl ring can significantly modulate potency. Adding a second phenyl group to the structure of phenethyl isothiocyanate (PEITC) to create 1,2-diphenylethyl isothiocyanate (1,2-DPEITC) or 2,2-diphenylethyl isothiocyanate (2,2-DPEITC) results in much stronger inhibitors. oup.comnih.gov This suggests that the increased lipophilicity and structural complexity conferred by additional aromatic rings are key features for enhancing potency. mdpi.com

Comparative Analysis of Primary Versus Secondary Isothiocyanate Potency

The position of the isothiocyanate group on the alkyl chain also influences biological activity. SAR studies have demonstrated that secondary isothiocyanates can possess higher potency than their primary structural isomers. researchgate.netaacrjournals.org For example, in the alkyl isothiocyanate series, 2-hexyl isothiocyanate was found to be a more potent inhibitor of lung tumorigenesis than 1-hexyl isothiocyanate. researchgate.netaacrjournals.org Similarly, 1,2-diphenylethyl isothiocyanate appeared to be a stronger inhibitor than 2,2-diphenylethyl isothiocyanate. researchgate.netaacrjournals.org This indicates that the steric arrangement of the functional -N=C=S group plays a role in the interaction with biological targets.

Correlation Between Lipophilicity (Log P) and Inhibitory Activity

A strong correlation exists between the lipophilicity of isothiocyanates, often expressed as the logarithm of the partition coefficient (Log P), and their inhibitory potency. researchgate.netaacrjournals.org High lipophilicity is a key characteristic associated with greater activity in inhibiting lung tumorigenesis. researchgate.netaacrjournals.orgoup.com This property is favorable for the transport of molecules across cell membranes and for binding to proteins. nih.gov

Studies have revealed that both high lipophilicity and low chemical reactivity are important for the inhibitory activity of isothiocyanates against NNK-induced lung tumorigenesis. researchgate.netaacrjournals.org The increased potency observed when extending the alkyl chain length or adding phenyl groups is often attributed to the corresponding increase in the compound's lipophilicity. nih.govnih.gov However, some research suggests that for certain biological activities, such as anti-nitric oxide production, the polar surface area (PSA) may have a better correlation with inhibitory potency than Log P. nih.gov

SAR in Cytochrome P450 Isozyme Inhibition

Arylalkyl isothiocyanates are known inhibitors of cytochrome P450 (P450) enzymes, which are involved in the metabolic activation of carcinogens. nih.govoup.com SAR studies reveal that the inhibitory potency against specific P450 isozymes is highly dependent on the alkyl chain length. oup.comnih.gov

In assays using rat liver microsomes, the inhibitory activity against pentoxyresorufin (B137128) O-dealkylase (PROD), a marker for CYP2B1 activity, increased as the alkyl chain of arylalkyl isothiocyanates was lengthened from one carbon (benzyl isothiocyanate) to six carbons (6-phenylhexyl isothiocyanate, PHITC). oup.comnih.gov However, with further increases in chain length to C8 (this compound, POITC) and C10 (10-phenyldecyl isothiocyanate, PDITC), the inhibitory potency declined. oup.comnih.gov This indicates an optimal chain length for P450 inhibition, which appears to be around six carbons. oup.comnih.gov All tested isothiocyanates were found to inhibit PROD (CYP2B1) more effectively than ethoxyresorufin O-deethylase (EROD; CYP1A1/1A2). oup.comnih.gov

The addition of a second phenyl group, as in 1,2-DPEITC and 2,2-DPEITC, markedly increased the inhibitory potency against these enzymes compared to PEITC. oup.comnih.gov

Table 2: IC₅₀ Values for Inhibition of Rat Liver Cytochrome P450 Isozymes by Arylalkyl Isothiocyanates

| Compound | PROD (CYP2B1) IC₅₀ (µM) | EROD (CYP1A1/2) IC₅₀ (µM) | Reference |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | 1.8 | 47 | oup.comnih.gov |

| 4-Phenylbutyl isothiocyanate (PBITC) | 0.14 | 15 | oup.com |

| 6-Phenylhexyl isothiocyanate (PHITC) | 0.03 | 2.0 | oup.com |

| This compound (POITC) | 0.11 | 1.9 | oup.com |

| 10-Phenyldecyl isothiocyanate (PDITC) | 0.45 | 1.8 | oup.com |

| 1,2-Diphenylethyl isothiocyanate (1,2-DPEITC) | 0.045 | 0.9 | oup.comnih.gov |

| 2,2-Diphenylethyl isothiocyanate (2,2-DPEITC) | 0.13 | 0.26 | oup.comnih.gov |

SAR in Tumorigenesis Inhibition Models

The structural features of arylalkyl isothiocyanates, including this compound, are directly linked to their effectiveness in preventing the development of tumors in animal models. researchgate.netaacrjournals.org In a well-established model using A/J mice, these compounds were tested for their ability to inhibit lung tumorigenesis induced by the tobacco-specific nitrosamine (B1359907) NNK. nih.govresearchgate.netaacrjournals.org

Influence of Structural Features on Anti-Adipogenic Effects

The isothiocyanate functional group (-N=C=S) plays a crucial role in the anti-adipogenic (anti-fat cell formation) effects of these compounds. mdpi.comnih.gov Studies comparing structurally similar molecules have found that the presence of the isothiocyanate group is vital for the inhibitory activity against lipid accumulation in preadipocyte cells. mdpi.com

The structure of the side chain attached to the isothiocyanate group also modulates this activity. For instance, benzyl (B1604629) isothiocyanate (BITC) has been shown to significantly inhibit lipid accumulation. mdpi.comresearchgate.net In contrast, allyl isothiocyanate (AITC) exhibited a much weaker effect, indicating that an aryl (phenyl) group in the structure contributes to greater anti-adipogenic potency compared to a simple allyl group. researchgate.netnih.gov Further investigation into a series of arylalkyl ITC derivatives suggested that the presence of electron-donating groups on the phenyl ring might decrease the anti-adipogenic activity. mdpi.com Metabolites of isothiocyanates, such as their glutathione (B108866) (GSH) and N-acetylcysteine (NAC) conjugates, also effectively inhibit adipogenic differentiation by suppressing key regulatory genes. plos.org

Pre Clinical Investigations Involving 8 Phenyloctyl Isothiocyanate

In Vivo Animal Model Studies

Inhibition of Carcinogen-Induced Lung Tumorigenesis (e.g., NNK-induced A/J mouse model)

The anti-carcinogenic potential of 8-phenyloctyl isothiocyanate has been evaluated in the A/J mouse lung tumor model, a standard for assessing inhibitors of lung tumorigenesis. researchgate.net In these studies, the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) is used to induce the formation of lung adenomas. researchgate.netnih.gov The efficacy of an agent is measured by its ability to reduce the number of tumors, or tumor multiplicity, in mice treated with the carcinogen.

In a key structure-activity relationship study, this compound was administered to A/J mice prior to an injection of NNK. researchgate.net The results demonstrated that 8-POITC is a potent inhibitor of NNK-induced lung tumorigenesis. researchgate.net Its inhibitory activity was found to be part of a broader trend among arylalkyl isothiocyanates, where the length of the alkyl chain plays a crucial role in determining chemopreventive potency. oup.com Specifically, at a dose of 0.2 µmol, this compound was identified as a stronger inhibitor than 6-phenylhexyl isothiocyanate. researchgate.net

| Compound | Alkyl Chain Length | Relative Inhibitory Potency |

|---|---|---|

| 6-Phenylhexyl isothiocyanate | 6 Carbons | Potent Inhibitor |

| This compound | 8 Carbons | Stronger than 6-Phenylhexyl ITC |

| 10-Phenyldecyl isothiocyanate | 10 Carbons | Stronger than 6-Phenylhexyl ITC |

Assessment of Enzyme Activity Modulation in Rodent Tissues (e.g., Rat Liver Microsomes)

The mechanism by which isothiocyanates inhibit carcinogenesis is often linked to their ability to modulate the activity of xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govoup.com These enzymes are involved in the metabolic activation of procarcinogens like NNK into their ultimate carcinogenic forms. nih.gov

The inhibitory effects of this compound on specific CYP isozymes have been assessed using rat liver microsomes. oup.com In these assays, 8-POITC demonstrated varied inhibitory potency against different enzymes. A notable trend was observed where the inhibitory potency of arylalkyl isothiocyanates increased with the alkyl chain length up to six carbons, after which the potency began to decline. oup.com For this compound (C8 chain) and 10-phenyldecyl isothiocyanate (C10 chain), the inhibitory potency against certain CYP enzymes was lower than that of 6-phenylhexyl isothiocyanate (C6 chain). oup.com

| Compound | EROD (CYP1A1/2) | MROD (CYP1A2) | PROD (CYP2B1) |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | 47 | 46 | 1.8 |

| 6-Phenylhexyl isothiocyanate (PHITC) | 0.13 | 0.94 | 0.08 |

| This compound (POITC) | 0.29 | 2.0 | 0.12 |

| 10-Phenyldecyl isothiocyanate (PDITC) | 1.1 | 4.5 | 0.31 |

Data sourced from studies on rat liver microsomes. oup.com EROD = 7-ethoxyresorufin-O-deethylase; MROD = 7-methoxyresorufin-O-demethylase; PROD = 7-pentoxyresorufin-O-depentylase.

In Vitro Cell Culture Studies

Analysis of Cellular Responses in Cancer Cell Lines

Based on the available scientific literature from the search results, there are no specific studies detailing the analysis of cellular responses to this compound in cancer cell lines. Research has more commonly focused on analogues such as phenethyl isothiocyanate (PEITC) and 6-phenylhexyl isothiocyanate (PHI). nih.govfrontiersin.org

Examination of Biochemical and Molecular Endpoints

Similarly, specific investigations into the biochemical and molecular endpoints following treatment of cells with this compound are not detailed in the provided search results. General mechanisms for isothiocyanates include the induction of apoptosis (programmed cell death) and cell cycle arrest, often mediated through pathways involving reactive oxygen species (ROS) generation, caspase activation, and modulation of proteins like p53 and Bcl-2. nih.govscielo.org.co However, dedicated studies examining these specific endpoints for 8-POITC are not available in the provided results.

Comparative Pre-clinical Efficacy with Other Isothiocyanate Analogues

The pre-clinical efficacy of this compound is best understood in comparison to its structural analogues, particularly those in the arylalkyl isothiocyanate series. These comparisons highlight the importance of the alkyl chain connecting the phenyl group to the isothiocyanate functional group.

Inhibition of Lung Tumorigenesis : In the NNK-induced A/J mouse model, 8-POITC was a more potent inhibitor of lung tumor formation than 6-phenylhexyl isothiocyanate (PHITC). researchgate.net This suggests that for in vivo chemoprevention, an eight-carbon chain is more effective than a six-carbon chain under the tested conditions. researchgate.net The study also showed that 10-phenyldecyl isothiocyanate (PDITC) had comparable inhibitory strength to 8-POITC. researchgate.net Both 8-POITC and its analogues were considerably more potent than the shorter-chain phenethyl isothiocyanate (PEITC). researchgate.net

Enzyme Inhibition : In contrast to its in vivo efficacy, the in vitro inhibitory potency of 8-POITC against rat liver microsomal CYP enzymes (CYP1A1/2, CYP1A2, CYP2B1) was found to be lower than that of PHITC. oup.com The IC₅₀ values for 8-POITC were consistently higher than those for PHITC, indicating weaker inhibition. oup.com This finding demonstrates that the structure-activity relationships can differ between in vivo tumor inhibition and in vitro enzyme modulation, and that high lipophilicity and low reactivity are key factors for in vivo inhibitory activity. researchgate.netoup.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.